3-[2-(Methylsulfanyl)phenyl]propan-1-ol
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Overview
Description
3-[2-(Methylsulfanyl)phenyl]propan-1-ol is an organic compound that belongs to the class of alcohols It features a phenyl ring substituted with a methylsulfanyl group and a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-(methylsulfanyl)benzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions typically involve:
Formation of Grignard Reagent: Reacting an alkyl halide with magnesium in anhydrous ether.
Addition to Aldehyde: The Grignard reagent is then added to 2-(methylsulfanyl)benzaldehyde under controlled temperature conditions.
Reduction: The resulting intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methylsulfanyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form alkanes or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Formation of 3-[2-(Methylsulfanyl)phenyl]propanal or 3-[2-(Methylsulfanyl)phenyl]propanone.
Reduction: Formation of 3-[2-(Methylsulfanyl)phenyl]propane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-[2-(Methylsulfanyl)phenyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(Methylsulfanyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, while the phenyl ring and methylsulfanyl group contribute to the compound’s overall reactivity and binding affinity. These interactions can influence various biological processes and pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[2-(Methylsulfanyl)phenyl]propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
3-[2-(Methylsulfanyl)phenyl]propan-1-ol: Similar structure but with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a methylsulfanyl group, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H14OS |
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Molecular Weight |
182.28 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14OS/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
DLZNMFJQKXCGLR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1CCCO |
Origin of Product |
United States |
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